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Manganese;hydroxide

Cat. No.: B14760211
M. Wt: 71.945 g/mol
InChI Key: BZDIAFGKSAYYFC-UHFFFAOYSA-M
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Description

Fundamental Significance in Inorganic Chemistry Research

The fundamental significance of manganese hydroxide (B78521) in inorganic chemistry stems from its unique structural and electrochemical characteristics. It typically adopts a brucite-type layered structure, where manganese (II) centers are octahedrally coordinated with hydroxide ligands, creating two-dimensional layers. This layered architecture is pivotal to many of its applications, as it facilitates ion transport and provides a high surface area, especially when synthesized in nanostructured forms.

The compound's chemistry is largely defined by the variable oxidation states of manganese (Mn²⁺, Mn³⁺, Mn⁴⁺), which allows it to participate in a variety of redox reactions. nih.govproquest.com This property is central to its application in diverse fields. In chemical synthesis, manganese hydroxide serves as a crucial intermediate in the production of other manganese compounds, such as manganese dioxide (MnO₂), which is a key component in batteries. material-properties.orgontosight.ai

The synthesis of manganese hydroxide itself is a fundamental process in inorganic chemistry, often achieved through the precipitation reaction between a manganese (II) salt and an alkali metal hydroxide. wikipedia.org The reaction is represented as:

Mn²⁺ (aq) + 2OH⁻ (aq) → Mn(OH)₂ (s)

The morphology and crystallinity of the resulting manganese hydroxide can be controlled by adjusting reaction parameters. Alternative synthesis methods, such as the direct conversion of manganous oxide (MnO) to manganous hydroxide, have also been developed to yield high-purity products. google.com

Physical and Chemical Properties of Manganese(II) Hydroxide
PropertyValue
Chemical FormulaMn(OH)₂ wikipedia.org
Molar Mass88.952 g/mol wikipedia.org
AppearanceWhite to pink solid wikipedia.org
Density3.258 g/cm³ wikipedia.org
Melting PointDecomposes at 140 °C wikipedia.org
Solubility in Water0.00034 g/100 mL at 18 °C wikipedia.org
Crystal StructureHexagonal (Brucite structure) wikipedia.org

Historical Evolution of Academic Research on Manganese Hydroxide

The academic exploration of manganese hydroxide began with the characterization of its naturally occurring mineral form, pyrochroite. material-properties.org Early research focused on establishing its fundamental physical and chemical properties, including its brucite-type layered structure and its propensity for oxidation.

The 20th century saw an expansion of research into the synthesis and applications of manganese compounds. The development of batteries, particularly dry-cell and alkaline batteries, spurred interest in manganese dioxide, for which manganese hydroxide is a key precursor. material-properties.orgdcceew.gov.au This industrial application drove further academic investigation into the controlled synthesis and properties of manganese hydroxide.

The advent of modern analytical techniques, such as X-ray diffraction (XRD), allowed for a more detailed understanding of its crystal structure. Spectroelectrochemical studies have been employed to investigate the redox chemistry of Mn(OH)₂, elucidating the mechanisms of its oxidation to higher valence states like MnOOH and MnO₂. proquest.com

In recent decades, the rise of nanotechnology has opened new avenues for manganese hydroxide research. Scientists began to explore the synthesis of nanostructured forms of Mn(OH)₂, such as nanoparticles, nanowires, and nanosheets, to leverage their high surface area and unique electronic properties. mdpi.com

Current Research Paradigms and Scholarly Trajectories

Contemporary research on manganese hydroxide is highly interdisciplinary, with significant scholarly interest in its applications in energy storage, catalysis, and environmental remediation.

Energy Storage: A major focus of current research is the use of manganese hydroxide and its derivatives in energy storage devices. It is being investigated as an electrode material for supercapacitors and batteries. Nanostructured manganese hydroxide has shown promise in supercapacitors due to its high specific capacitance. For instance, octahedrally shaped Mn(OH)₂ nanoparticles have demonstrated a specific capacitance of 127 Fg⁻¹ at a current density of 0.5 mAcm⁻². In battery technology, it is a vital precursor for cathode materials like Electrolytic Manganese Dioxide (EMD) used in alkaline and lithium-ion batteries. Furthermore, Mn(OH)₂ nanowire arrays have been directly utilized as a cathode material in aqueous zinc-ion batteries (ZIBs), exhibiting a high specific capacitance of 146.3 mAh g⁻¹ at a current density of 0.5 A g⁻¹. mdpi.com

Catalysis: The catalytic properties of manganese hydroxide and related materials are another active area of investigation. It has been explored as a catalyst for the oxygen evolution reaction (OER), a critical process in water splitting for renewable energy production. Manganese-based layered double hydroxides (LDHs), which can be synthesized from manganese hydroxide precursors, have demonstrated high efficiency as catalysts for decomposing ozone. rsc.org

Environmental Applications: In environmental science, the ability of manganese hydroxide to precipitate contaminants makes it valuable for water treatment. It is particularly effective in removing heavy metals such as lead, cadmium, and zinc from wastewater. Manganese hydroxide oxide (MnOOH), a related compound, is also utilized for the remediation of contaminated water and soil due to its adsorptive properties. ontosight.ai

Future scholarly trajectories are likely to focus on the development of advanced nanostructures with tailored morphologies and properties for enhanced performance in these applications. There is also growing interest in creating composite materials, such as combining manganese hydroxide with graphene, to further improve its electrical conductivity and stability for energy storage applications. mineralmilling.com The development of "green" and sustainable synthesis methods for producing manganese hydroxide nanomaterials is also an emerging priority.

Recent Research Findings on Manganese Hydroxide Applications
Application AreaSpecific UseKey FindingReference
Energy StorageSupercapacitorsOctahedrally shaped Mn(OH)₂ nanoparticles exhibited a specific capacitance of 127 Fg⁻¹.
Energy StorageZinc-Ion BatteriesMn(OH)₂ nanowire arrays used as a cathode demonstrated a high specific capacitance of 146.3 mAh g⁻¹. mdpi.com
CatalysisOzone DecompositionManganese-based layered double hydroxides (LDHs) show high efficiency as catalysts. rsc.org
Environmental RemediationWastewater TreatmentEffective in removing heavy metals like lead, cadmium, and zinc.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HMnO- B14760211 Manganese;hydroxide

Properties

Molecular Formula

HMnO-

Molecular Weight

71.945 g/mol

IUPAC Name

manganese;hydroxide

InChI

InChI=1S/Mn.H2O/h;1H2/p-1

InChI Key

BZDIAFGKSAYYFC-UHFFFAOYSA-M

Canonical SMILES

[OH-].[Mn]

Origin of Product

United States

Sophisticated Characterization Techniques for Manganese Hydroxide Materials

Structural and Phase Analysis

Structural and phase analysis techniques are fundamental to identifying the crystalline nature and specific atomic arrangement of manganese hydroxide (B78521).

X-ray Diffraction (XRD) is an indispensable tool for the phase identification and structural characterization of manganese hydroxide. The compound crystallizes in a hexagonal brucite-type structure, analogous to magnesium hydroxide (Mg(OH)₂) wikipedia.org. This structure consists of layers of edge-sharing MnO₆ octahedra, with hydrogen atoms oriented perpendicular to these layers wikipedia.org.

XRD patterns of synthetic Mn(OH)₂ consistently match the standard diffraction data for the hexagonal phase. For instance, studies have identified the characteristic hexagonal powdered XRD pattern of Mn(OH)₂ corresponding to the Joint Committee on Powder Diffraction Standards (JCPDS) card No. 01-073-5018 scispace.com. The diffraction peaks are indexed to the planes of this hexagonal lattice, confirming the crystalline phase of the synthesized material. In one study of Mn(OH)₂ nanowire arrays, the XRD pattern confirmed the successful synthesis of the target compound nih.gov. Similarly, other research has shown distinct diffraction peaks for Mn(OH)₂ materials at 2θ values of 40.07°, 54.44°, and 64.66°, which correspond to the (002), (110), and (200) planes, respectively researchgate.net.

The analysis of XRD data allows for the refinement of lattice parameters and provides insights into the material's purity, as the absence of other peaks suggests no crystalline impurities are present scispace.com.

Table 1: Representative XRD Peak Assignments for Hexagonal Manganese Hydroxide

2θ (degrees)Miller Indices (hkl)
~40.07(002)
~54.44(110)
~64.66(200)
Note: Peak positions can vary slightly depending on experimental conditions and sample preparation.

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, which are sensitive to its crystal structure and local bonding environment. For manganese hydroxide, which adopts the brucite structure, its Raman spectrum is characterized by specific lattice and vibrational modes.

Since Mn(OH)₂ is isostructural with brucite (Mg(OH)₂), its vibrational modes can be understood by analogy. The vibrational spectrum of brucite is divided into lower frequency bands, corresponding to O-H librational modes and lattice vibrations (A₁g and E g modes), and higher frequency bands associated with O-H stretching modes (A₁g) mdpi.comhpstar.ac.cn. Studies on various brucite-type hydroxides, including Mn(OH)₂, have been conducted to assign these vibrational modes wikipedia.org. The A₁g mode, in particular, corresponds to the symmetric hydroxyl stretching vibration and is a key feature in the Raman spectrum of these materials hpstar.ac.cn. While detailed spectra specifically for pure Mn(OH)₂ are not as extensively reported as for manganese oxides, the characteristic peaks associated with the brucite structure are the definitive feature. For mixed-metal hydroxides containing Mn(OH)₂, the Raman peaks can be used to identify the constituent species. For example, in a mixture containing Mn(OH)₂, peaks observed at 585 and 670 cm⁻¹ are characteristic of mixed Mn²⁺ and Mn³⁺ species, exhibiting a profile similar to that of Hausmannite (Mn₃O₄) mdpi.com.

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the surface morphology, particle shape, and internal nanostructure of manganese hydroxide materials.

Scanning Electron Microscopy (SEM) is widely used to investigate the surface topography and morphology of Mn(OH)₂. This technique reveals that manganese hydroxide can be synthesized in a variety of forms, depending on the preparation method.

Researchers have successfully synthesized Mn(OH)₂ with diverse morphologies, including:

Nanowire Arrays: Vertically aligned nanowires, with diameters around 25 nm, have been grown on substrates like carbon cloth. This morphology provides a large specific surface area nih.gov.

Nanosheets: Vertically-aligned nanosheet thin films have been prepared via cathodic electrodeposition researchgate.net.

Flower-like Architectures: Complex, flower-like structures composed of regularly and densely stacked nanosheets have also been reported researchgate.net.

The morphology observed through SEM is crucial as it directly impacts the material's properties, such as the number of active sites available for electrochemical reactions nih.gov.

Transmission Electron Microscopy (TEM) provides higher magnification and resolution than SEM, enabling the detailed elucidation of the nanostructure and microstructure of Mn(OH)₂. High-resolution TEM (HR-TEM) can even resolve the atomic lattice of the material.

TEM analysis of Mn(OH)₂ nanowires has confirmed their structural integrity and single-crystal nature nih.gov. Key findings from TEM studies include:

Lattice Fringes: HR-TEM images show clear lattice fringes, which are direct visualizations of the crystallographic planes. For Mn(OH)₂ nanowires, a measured d-spacing of 0.515 nm has been identified, corresponding to the (001) plane of the hexagonal structure nih.gov.

Selected Area Electron Diffraction (SAED): SAED patterns obtained from Mn(OH)₂ nanostructures exhibit a periodic array of bright spots, which is characteristic of a single-crystal material nih.gov. This confirms the high crystallinity of the synthesized hydroxide.

Combined with Energy-Dispersive X-ray Spectroscopy (EDS) in the TEM, the elemental composition can be confirmed, showing uniform distribution of manganese and oxygen throughout the nanostructures nih.gov.

Table 2: Nanostructural Features of Manganese Hydroxide Observed by TEM

TechniqueObservationInterpretation
HR-TEMClear lattice fringes with d-spacing of 0.515 nmCorresponds to the (001) plane of hexagonal Mn(OH)₂
SAEDPeriodic pattern of bright diffraction spotsIndicates the single-crystal nature of the material
EDSUniform distribution of Mn and O signalsConfirms the elemental composition of Mn(OH)₂

Spectroscopic Investigations for Compositional and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material.

For manganese hydroxide, XPS is critical for confirming the oxidation state of manganese. The Mn 2p spectrum for Mn(OH)₂ shows two main peaks, Mn 2p₃/₂ and Mn 2p₁/₂, which are characteristic of the Mn²⁺ electronic configuration researchgate.net. The binding energy of the Mn 2p₃/₂ peak for Mn(OH)₂ is typically observed around 642.8 eV to 643.0 eV researchgate.net. The presence of satellite peaks near the main Mn 2p peaks further confirms the Mn(II) oxidation state researchgate.net.

The O 1s spectrum provides insight into the different oxygen-containing species. The O 1s peak can be deconvoluted into components representing the hydroxide group (Mn-O-H) and adsorbed water molecules (H-O-H). In one study, the peak at a binding energy of 530.5 eV was associated with Mn-O-H, while a peak at 531.8 eV corresponded to water molecules, indicating the hydrated nature of the deposited oxide researchgate.net. This detailed analysis of the O 1s spectrum is crucial for distinguishing hydroxides from anhydrous oxides.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and chemical bonds present in manganese hydroxide. By analyzing the interaction of infrared radiation with the material, a unique spectral fingerprint is obtained, revealing the vibrational modes of its constituent atoms.

In the FTIR spectrum of manganese hydroxide, several characteristic absorption bands are observed. The most prominent of these is a broad and strong band in the region of 3400-3600 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxyl (-OH) groups. The broadening of this peak suggests the presence of hydrogen bonding between adjacent hydroxyl groups within the material's structure. Another significant peak, typically appearing around 3557 cm⁻¹, corresponds to the ν(O-H) stretching vibration, confirming the presence of hydroxide groups.

Vibrations related to the manganese-oxygen (Mn-O) bonds are typically found in the lower frequency region of the spectrum, often below 1000 cm⁻¹. For instance, bands in the range of 500-610 cm⁻¹ are assigned to Mn³⁺–O stretching vibrations. A band observed around 707 cm⁻¹ in a manganese-oxo complex has been identified as a Mn-O-Mn stretching mode. The positions and intensities of these bands can provide valuable information about the crystalline structure and coordination environment of the manganese atoms.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Assignment
O-H Stretching3400-3600Hydrogen-bonded hydroxyl groups
ν(O-H) Stretching~3557Hydroxide group stretching
Mn-O-Mn Stretching~707Bridging oxygen between manganese atoms
Mn³⁺-O Stretching500-610Stretching vibrations of Mn-O bonds
Mn³⁺···O–H Bending990-1030Libration modes of hydroxyl groups

This table provides a summary of characteristic FTIR absorption bands for manganese hydroxide and related compounds based on research findings.

UV-Visible Spectroscopy for Optical Properties and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is employed to investigate the optical properties of manganese hydroxide by measuring its absorption of ultraviolet and visible light. This absorption is a result of electronic transitions between different energy levels within the manganese ions. The resulting spectrum provides insights into the electronic structure and can be used to determine the band gap energy of the material.

For manganese (II) compounds like manganese hydroxide, the electronic transitions are typically d-d transitions, which occur between the d-orbitals of the manganese ion that have been split by the ligand field of the surrounding hydroxide ions. In an octahedral coordination environment, as is common for Mn(II), these transitions are spin-forbidden, resulting in weak absorption bands and a pale pink color for the compound. The hexaaquamanganese(II) ion, for example, displays a series of absorption peaks between 300 nm and 600 nm.

In manganese complexes, other types of electronic transitions can also be observed, such as charge transfer transitions. These transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (ligand-to-metal charge transfer, LMCT) or vice versa (metal-to-ligand charge transfer, MLCT). These are generally more intense than d-d transitions. For instance, in manganese oxides, absorption peaks can be associated with the d-d transition of Mn ions, which involves the excitation of electrons from the valence band to the conduction band upon photon absorption. In manganese oxide nanoparticles, absorption maxima have been observed at approximately 284 nm and 325 nm, attributed to n→π* and π→π* transitions.

Electronic Transition Type Description Typical Spectral Region
d-d TransitionsTransitions between d-orbitals of the Mn ion.Visible
Ligand-to-Metal Charge Transfer (LMCT)Electron transfer from ligand to metal orbitals.UV/Visible
n→π* and π→π* TransitionsTransitions involving non-bonding and pi orbitals, often in the presence of organic ligands or impurities.UV

This table summarizes the types of electronic transitions that can be observed in manganese hydroxide and related materials using UV-Vis spectroscopy.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of manganese hydroxide, XPS is particularly valuable for determining the oxidation state of manganese.

The XPS spectrum of manganese hydroxide shows characteristic peaks corresponding to the core-level electrons of manganese (Mn) and oxygen (O). The Mn 2p region of the spectrum is of particular interest as its binding energy is sensitive to the oxidation state of the manganese ion. The Mn 2p spectrum is split into two peaks, Mn 2p₃/₂ and Mn 2p₁/₂, due to spin-orbit coupling. For Mn(II) in Mn(OH)₂, the Mn 2p₃/₂ peak is typically observed at a binding energy of around 641.0 to 643.0 eV. The presence of satellite peaks near the main Mn 2p peaks can also be indicative of the Mn(II) oxidation state.

The O 1s spectrum provides information about the different oxygen-containing species on the surface. In manganese hydroxide, the O 1s spectrum can be deconvoluted into multiple components. A major peak is typically assigned to the hydroxide (OH⁻) groups, while other components may correspond to lattice oxygen (O²⁻) in case of partial oxidation to manganese oxides, and adsorbed water molecules.

Core Level Typical Binding Energy (eV) for Mn(OH)₂ Information Obtained
Mn 2p₃/₂~641.0 - 643.0Manganese oxidation state
Mn 2p₁/₂~653.2Manganese oxidation state
O 1s~531.0 - 532.0Chemical state of oxygen (e.g., OH⁻, O²⁻, H₂O)

This table presents typical binding energies for the core levels of manganese and oxygen in manganese hydroxide as determined by XPS.

Mn K-Edge X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structures

Manganese K-edge X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of manganese-containing materials. It is particularly useful for amorphous or poorly crystalline materials where traditional diffraction techniques are less effective. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the manganese atom. The energy position of the absorption edge shifts to higher energies with an increasing oxidation state of manganese. The pre-edge features in the XANES spectrum can provide detailed information about the symmetry of the manganese site and the degree of p-d orbital mixing.

The EXAFS region, extending several hundred eV above the edge, contains information about the local atomic environment around the manganese atom. Analysis of the EXAFS oscillations can determine the types of neighboring atoms, their distances from the manganese atom (bond lengths), and their coordination numbers. For instance, EXAFS analysis of a hydroxomanganese(IV) complex revealed Mn-O bond lengths of 1.71 Å and 1.84 Å, and Mn-N scatterers at 2.11 Å. researchgate.net

XAS Region Information Provided Example Application for Manganese Hydroxide
XANESOxidation state, coordination geometry, p-d orbital mixing.Distinguishing between Mn(II), Mn(III), and Mn(IV) states.
EXAFSBond lengths, coordination numbers, types of neighboring atoms.Determining the precise Mn-O bond distances in the local coordination sphere.

This table outlines the information that can be obtained from the different regions of the Mn K-edge XAS spectrum for manganese hydroxide.

Surface and Particle Sizing Characterization

Characterizing the surface properties and particle size distribution of manganese hydroxide is crucial for understanding its physical behavior and performance in various applications. Techniques such as Dynamic Light Scattering and Energy Dispersive X-ray Spectroscopy provide essential information in this regard.

Dynamic Light Scattering (DLS) for Hydrodynamic Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in suspension or solution. It is particularly well-suited for sub-micron particles, making it ideal for characterizing manganese hydroxide nanoparticles.

The technique works by illuminating the sample with a laser and detecting the scattered light at a known angle. The intensity of the scattered light fluctuates over time due to the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations.

A digital correlator analyzes these intensity fluctuations to generate an autocorrelation function. This function is then used to calculate the translational diffusion coefficient of the particles. Finally, the Stokes-Einstein equation is applied to relate the diffusion coefficient to the hydrodynamic diameter of the particles. The hydrodynamic diameter is the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured. This includes not only the particle core but also any solvated layers on the surface.

DLS provides a measure of the average particle size (often reported as the z-average) and a polydispersity index (PDI), which indicates the breadth of the size distribution. For manganese oxide nanoparticles, DLS has been used to determine average particle sizes in the nanometer range.

DLS Parameter Description Significance for Manganese Hydroxide
Z-AverageIntensity-weighted mean hydrodynamic size.Provides a reliable measure of the average particle size.
Polydispersity Index (PDI)A measure of the width of the particle size distribution.Indicates the uniformity of the particle sizes.
Hydrodynamic DiameterThe effective diameter of the particle in solution, including any surface layers.Reflects the size of the particle as it exists in a liquid medium.

This table describes the key parameters obtained from DLS analysis and their relevance to the characterization of manganese hydroxide particles.

Energy Dispersive X-ray Spectroscopy (EDS/EDAX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDAX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to provide elemental information about a specific area of the sample.

When the sample is bombarded with a high-energy electron beam, atoms within the sample are excited, causing them to emit characteristic X-rays. Each element has a unique set of X-ray energies, which allows for the identification of the elements present in the sample. An energy-dispersive spectrometer measures the number and energy of the emitted X-rays.

For manganese hydroxide, EDS can be used to confirm the presence of manganese and oxygen and to detect any impurities. More powerfully, EDS can be used to create elemental maps, which show the spatial distribution of different elements across the sample's surface. By scanning the electron beam over an area and collecting an EDS spectrum at each pixel, a two-dimensional map of elemental composition can be generated. This is particularly useful for studying the homogeneity of manganese hydroxide materials, identifying phase segregation, or analyzing the composition of composite materials containing manganese hydroxide.

EDS/EDAX Analysis Mode Information Provided Application to Manganese Hydroxide
Point AnalysisElemental composition at a specific point on the sample.To confirm the presence of Mn and O and identify localized impurities.
Line ScanElemental composition along a defined line on the sample.To study compositional changes across an interface or feature.
Elemental Mapping2D distribution of elements over a selected area.To visualize the homogeneity of Mn and O distribution and identify different phases.

This table summarizes the different modes of EDS/EDAX analysis and their applications in the characterization of manganese hydroxide.

Nitrogen Adsorption-Desorption Isotherms for Surface Area and Porosity Analysis

Nitrogen adsorption-desorption isotherm analysis is a fundamental technique for characterizing the specific surface area and porous structure of manganese hydroxide materials. The isotherms typically obtained for manganese-based materials, such as those derived from manganese hydroxide, are classified as Type IV isotherms according to the IUPAC classification. 3p-instruments.com This isotherm shape is characteristic of mesoporous materials, which are defined as having pore diameters between 2 and 50 nanometers. 3p-instruments.com

A key feature of Type IV isotherms is the presence of a hysteresis loop, which occurs when the desorption branch does not follow the same path as the adsorption branch. 3p-instruments.com The shape of this loop provides qualitative information about the pore geometry. For instance, the hysteresis observed in manganese oxide materials indicates the presence of mesopores. researchgate.net The analysis of these isotherms allows for the quantitative determination of critical parameters such as the Brunauer-Emmett-Teller (BET) specific surface area, total pore volume, and average pore size distribution. researchgate.netlibretexts.org

The BET method is widely applied to the adsorption data to calculate the specific surface area. For example, modified clinoptilolite coated with a manganese oxide film showed a BET surface area of 38.76 m²/g. nih.gov Similarly, δ-MnO₂ derived from manganese hydroxide precursors exhibited a mesoporous structure with a specific surface area of 155.7 m² g⁻¹ and an average pore size of about 4.6 nm. researchgate.net The pore size distribution is commonly determined using the Barrett-Joyner-Halenda (BJH) method, applied to the desorption branch of the isotherm. researchgate.net Studies have shown that factors such as synthesis conditions can influence these properties; for instance, increasing hydrothermal treatment time for α-MnO₂ nanostructures led to a decrease in BET surface area and an increase in the average pore size. researchgate.net

The table below presents typical surface area and porosity data for various manganese-based materials.

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)Source
Manganese Oxide Coated Clinoptilolite (MOFCC)38.76-3-40 (range) nih.gov
δ-MnO₂155.7-4.6 researchgate.net
Acetic Acid-Modified Diatomite (for Mn adsorption)23.0870.092- nih.gov
Sodium Hydroxide-Modified Diatomite (for Mn adsorption)31.3830.129- nih.gov
HTO-LiAc Ion Sieve20.1775-- mdpi.com

Thermal and Magnetic Characterization

Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Changes

Thermogravimetric Analysis (TGA) is employed to investigate the thermal stability and decomposition pathway of manganese hydroxide and related compounds. The TGA curve plots the mass of a sample as a function of temperature, revealing distinct stages of weight loss corresponding to specific chemical transformations.

For manganese oxyhydroxide (MnOOH), the decomposition process typically occurs in multiple steps upon heating in air. chegg.com The first step involves the loss of water (dehydration), followed by subsequent steps at higher temperatures corresponding to the loss of oxygen as the manganese oxides undergo phase transitions. chegg.com A typical decomposition pathway for manganese compounds involves the transformation of MnOOH or Mn(OH)₂ to various oxides like Mn₂O₃ and Mn₃O₄ at elevated temperatures. researchgate.netsdu.dksemanticscholar.org

The table below summarizes findings from TGA studies on manganese compounds.

CompoundTemperature Range (°C)Weight Loss (%)Transformation/EventSource
MnOOH-10.24H₂O loss chegg.com
MnOOH-3.03O₂ loss chegg.com
MnO₂Room Temp - 100~17Evaporation of residual water researchgate.net
MnO₂100 - 900~13Decomposition researchgate.net
MnSO₄·H₂O200 - 3009.0Dehydration to anhydrous MnSO₄ sdu.dk
Anhydrous MnSO₄625 - 100049.8Decomposition to Mn₃O₄ sdu.dk

Magnetic Susceptibility Measurements for Valence State Confirmation

Magnetic susceptibility measurements provide a powerful tool for determining the oxidation state of manganese in manganese hydroxide and its derivatives. This technique quantifies the degree to which a material is magnetized in an applied magnetic field. Since different oxidation states of manganese (e.g., Mn(II), Mn(III), Mn(IV)) have a different number of unpaired d-electrons, they exhibit distinct magnetic moments.

The effective magnetic moment (μeff) can be calculated from the measured magnetic susceptibility and is often reported in units of Bohr magnetons (BM). libretexts.org For high-spin manganese complexes, the theoretical spin-only magnetic moments are:

Mn(II) (d⁵ configuration): 5.92 BM

Mn(III) (d⁴ configuration): 4.90 BM

Mn(IV) (d³ configuration): 3.87 BM

Experimental determination of the magnetic moment allows for direct confirmation of the manganese valence state. For instance, studies on Mn(III) complexes of hydroxamate siderophores reported room temperature magnetic moments of 4.84 BM and 4.85 BM, which are consistent with a high-spin d⁴ Mn(III) electronic configuration. nih.gov In contrast, a manganese complex with a measured magnetic moment of 4.98 BM suggested the presence of some unoxidized Mn(II), as this value is higher than expected for pure Mn(III). nih.gov Another study on manganous oxide (MnO) calculated the number of Bohr magnetons to be 5.7, which is indicative of the Mn(II) state. aps.org The measurement is often performed using methods like the Gouy method or the Evans method, which relate the force exerted on the sample by a magnetic field to its susceptibility. libretexts.orgnih.gov

Electrochemical Response Characterization

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a key electrochemical technique used to study the capacitive behavior and redox reactions of manganese hydroxide-based electrode materials. The CV curve is a plot of current versus applied potential. For manganese-based materials, the CV curves typically exhibit a quasi-rectangular shape, which is a characteristic of capacitive behavior. rsc.org

The deviation from a perfect rectangular shape and the presence of broad redox peaks indicate pseudocapacitive behavior. mdpi.comresearchgate.net This pseudocapacitance arises from fast and reversible Faradaic reactions occurring at or near the surface of the electrode material. In manganese oxides, these peaks are often attributed to redox transitions between different manganese oxidation states, such as Mn(III)/Mn(IV). researchgate.netelectrochemsci.org The area enclosed by the CV curve is proportional to the specific capacitance of the electrode material. mdpi.com A larger enclosed area suggests a higher specific capacitance. rsc.org

Galvanostatic Charge/Discharge (GCD)

Galvanostatic Charge/Discharge (GCD) is another essential technique for evaluating the electrochemical performance of manganese hydroxide electrodes, particularly for energy storage applications like supercapacitors. GCD measurements involve charging and discharging the electrode at a constant current while monitoring the potential over time.

The shape of the GCD curve provides insight into the charge storage mechanism. A perfectly linear and symmetric triangular shape is characteristic of an ideal electric double-layer capacitor (EDLC). For manganese hydroxide and its oxide derivatives, the GCD curves often show some deviation from linearity, with a slight curvature or distinct plateaus. researchgate.netiastate.edu This non-linear behavior confirms the pseudocapacitive nature of the material, where charge storage is governed by both EDLC and Faradaic reactions. The plateaus correspond to the redox reactions observed as peaks in the CV curves. iastate.edu

From the GCD curves, the specific capacitance (C_s) can be calculated using the formula: C_s = (I × Δt) / (m × ΔV) where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window of the discharge. A longer discharge time at a given current density indicates a higher specific capacitance. mdpi.com

GCD analysis is also used to determine other important performance metrics, such as energy density and power density. researchgate.net For example, a study on α-MnO₂ reported a specific capacitance of 138 F/g at a current density of 1 A/g, with a corresponding specific energy and power of 17.2 Wh/kg and 596 W/kg, respectively. mdpi.com Another study on Mn(OH)₂ nanowire arrays reported a high specific capacitance of 146.3 mAh/g at a current density of 0.5 A/g. iastate.edu Cycling stability, which is the ability to retain capacitance over many charge-discharge cycles, is also a critical parameter assessed through repeated GCD tests. researchgate.net

The table below presents electrochemical performance data for manganese-based materials obtained from GCD measurements.

MaterialCurrent DensitySpecific CapacitanceEnergy DensityPower DensitySource
α-MnO₂1 A/g138 F/g17.2 Wh/kg596 W/kg mdpi.com
β-MnO₂1 A/g112 F/g-- mdpi.com
γ-MnO₂1 A/g103 F/g-- mdpi.com
Mn(OH)₂ Nanowire Arrays0.5 A/g146.3 mAh/g-- iastate.edu
M:MnO₂ Thin Film1 mA/cm⁻²408.50 F/g-- researchgate.net
Co-Mn Layered Double Hydroxide0.5 A/g-20.3 Wh/kg435 W/kg researchgate.net

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electrochemical properties of materials at the electrode-electrolyte interface. acs.org This method applies a small amplitude AC voltage or current signal over a wide range of frequencies to an electrochemical cell and measures the resulting impedance. mdpi.com The utility of EIS lies in its capacity to distinguish and decouple various resistive and capacitive elements within the system, such as charge transfer resistance, double-layer capacitance, and mass transport phenomena. acs.org

The impedance behavior of manganese hydroxide electrodes can be modeled using an equivalent electrical circuit, which helps in the physical interpretation of the electrochemical processes. A commonly used model for such systems is a modified Randles circuit.

Components of the Equivalent Circuit for Manganese Hydroxide:

Solution Resistance (Rs): This represents the resistance of the electrolyte. It is observed at very high frequencies on the Nyquist plot where the real axis is intercepted.

Charge Transfer Resistance (Rct): This corresponds to the resistance to the Faradaic reactions (redox reactions) occurring at the electrode surface. It is represented by the diameter of the semicircle in the high-to-medium frequency region of the Nyquist plot. A smaller Rct value indicates faster charge transfer kinetics.

Constant Phase Element (CPE): This element is used in place of a pure capacitor to account for the non-ideal capacitive behavior of the electrochemical double layer, which often arises from surface roughness, porosity, or inhomogeneity of the electrode material.

Warburg Impedance (W): This component, appearing as a straight line with a 45° slope in the low-frequency region, is characteristic of diffusion-controlled processes, representing the diffusion of ions within the electrolyte to the electrode surface or within the manganese hydroxide structure.

By fitting the experimental EIS data to such a model, quantitative values for these parameters can be extracted, allowing for a detailed analysis of the electrode's performance and the underlying electrochemical mechanisms.

Circuit ElementSymbolElectrochemical Process RepresentedTypical Nyquist Plot Region
Solution ResistanceRsIonic resistance of the electrolyteHigh-frequency intercept with the real axis
Charge Transfer ResistanceRctKinetics of the redox reactions at the electrode surfaceDiameter of the high-frequency semicircle
Constant Phase ElementCPEDouble-layer capacitance at the electrode-electrolyte interfaceHigh-frequency semicircle
Warburg ImpedanceWDiffusion of ionsLow-frequency linear region (45° slope)

In-situ Ellipsometry for Film Growth and Redox Processes

In-situ ellipsometry is a highly sensitive, non-invasive optical technique that measures the change in polarization of light upon reflection from a surface to characterize thin films. harvard.edusvc.org It provides real-time information on film thickness, morphology, and optical properties (refractive index 'n' and extinction coefficient 'k') during growth or electrochemical processes. harvard.edu

For manganese hydroxide, in-situ ellipsometry is particularly valuable for monitoring the electrodeposition of thin films and observing the changes that occur during redox cycling. Studies on the electroreduction of manganese oxide (MnO₂) films, which results in a manganese(III) species akin to manganese oxyhydroxide (MnOOH), reveal significant changes in the material's properties. unesp.brunesp.br

During the electroreduction of a thin manganese oxide film in an alkaline electrolyte, the conversion of Mn(IV) to Mn(III) is observed to initiate at the oxide/electrolyte interface and proceed inwards. unesp.br This transformation is accompanied by distinct changes in the film's optical constants and thickness. Specifically, the process leads to a decrease in both the refractive index and the extinction coefficient. unesp.brresearchgate.net Concurrently, the film experiences an increase in thickness, which can be on the order of 10%. unesp.brresearchgate.net

These observations are critical for understanding the structural and physical changes that manganese hydroxide-based materials undergo during electrochemical operation, which directly impacts their performance and stability in applications such as batteries and supercapacitors. The data obtained from in-situ ellipsometry can be used to model film growth kinetics and redox state transitions with high precision.

Research Findings: Optical and Physical Changes During Electroreduction of Manganese Oxide Film (Mn(IV) to Mn(III)) unesp.brresearchgate.net
PropertyOxidized State (e.g., MnO₂)Electroreduced State (e.g., MnOOH)Observed Change
Refractive Index (n)1.6221.537Decrease
Extinction Coefficient (k)0.1000.071Decrease
Film ThicknessInitial Thickness~10% increaseIncrease

Theoretical and Computational Investigations of Manganese Hydroxide Systems

Quantum Chemical Studies on Electronic Structure and Redox Potentials

Quantum chemical methods are fundamental to understanding the electronic properties that govern the reactivity of manganese hydroxide (B78521) systems. These studies provide detailed descriptions of electron distribution, oxidation states, and the energies involved in redox reactions.

The electronic structure of manganese is complex due to the multiple energetically accessible oxidation states (II, III, and IV), which imparts a high degree of redox and chemical flexibility to its compounds nih.gov. Quantum chemical studies, particularly using methods like hybrid density functional theory (DFT), have been employed to investigate these properties. For instance, the B3LYP functional has been widely used to study metalloenzymes, and its accuracy for transition metal complexes has been extensively evaluated against more rigorous ab initio methods like CASPT2 and CCSD(T) nih.gov. While generally performing well, deviations can occur, highlighting the need for careful validation nih.gov.

A key area of investigation is the determination of redox potentials, which are crucial for applications in catalysis and energy storage. Studies on manganese complexes with various ligands have shown that redox potentials can be finely tuned. For example, in a series of manganese complexes with Schiff-base ligands, the Mn(III)/Mn(II) redox couple was modulated over a range from -0.153 to 0.476 V versus a saturated calomel electrode (SCE) by altering substituents on the phenol ring acs.org. This tuning is critical for activities such as superoxide dismutation, where the complex's redox potential must fall between the potentials for superoxide reduction and oxidation acs.org. Computational models help correlate these substituent effects with the electronic structure of the manganese center, providing a predictive framework for designing complexes with specific redox properties acs.orgresearchgate.net.

Table 1: Calculated Redox Potentials of Manganese Complexes

Complex Substituent E₁/₂ (V vs SCE) for Mn(III)/Mn(II)
Electron-donating groups -0.153
Electron-withdrawing groups 0.476

Data sourced from studies on manganese complexes with Schiff-base ligands, demonstrating the tunability of redox potentials. acs.org

Density Functional Theory (DFT) for Structural Optimization and Reaction Mechanisms

Density Functional Theory (DFT) is a workhorse in the computational study of manganese-containing systems, offering a favorable balance between accuracy and computational cost. It is extensively used to predict stable geometric structures, explore potential energy surfaces, and elucidate complex reaction pathways.

DFT calculations are crucial for optimizing the geometries of manganese hydroxide and related complexes. Functionals such as B3LYP, PBE0, and TPSSh have been shown to deliver accurate geometries when compared to experimental data researchgate.net. For example, spin-polarized scalar-relativistic DFT+U calculations were used to predict the crystal structure of a new modification of manganese(II) hydroxide chloride, γ-Mn(OH)Cl researchgate.netnih.gov. These calculations determined it to have a layered centrosymmetric structure with edge-sharing Mn(OH)₃Cl₃ octahedra nih.gov. The predicted Mn-O distances (213 pm and 217 pm) were found to be shorter than the Mn-O distance in Mn(OH)₂, indicating that hydroxide is a stronger ligand to manganese(II) than chloride researchgate.net.

DFT is also pivotal in mapping reaction mechanisms. Studies on manganese-catalyzed C-H activation have used DFT to show that reactions can proceed through different pathways, such as hydroxylation or desaturation nih.gov. Calculations revealed that a Mn(IV)-OH intermediate, formed after an initial hydrogen abstraction, is capable of promoting either OH rebound (hydroxylation) or a second hydrogen abstraction (desaturation) with very similar low energy barriers nih.gov. Similarly, DFT has been used to investigate the mechanism of dioxygen activation by manganese corrole complexes, showing that the presence of an axial OH⁻ ligand is essential for O₂ binding nih.gov. The calculations detailed a pathway involving hydrogen abstraction, O-C bond formation, and subsequent O-O cleavage to form a Mn(V)-oxo species nih.gov.

Table 2: Selected Interatomic Distances in γ-Mn(OH)Cl from DFT-Optimized Structure

Bond Distance (pm)
Mn-O 213 (2x), 217 (1x)
Mn-Cl 255 (1x), 264 (2x)

Data obtained from DFT calculations on the crystal structure of γ-Mn(OH)Cl. researchgate.netnih.gov

Molecular Dynamics Simulations for Interfacial Phenomena and Ion Transport

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study time-dependent phenomena such as ion transport and interactions at interfaces. These simulations are particularly valuable for understanding the behavior of manganese hydroxide in aqueous environments and within membranes.

MD simulations have been employed to study ion transport through nanopores and in anion exchange membranes (AEMs), which are relevant for applications like fuel cells researchgate.netd-nb.inforesearchgate.net. While many studies focus on simpler ions like chloride, the methodologies are applicable to hydroxide transport. These simulations can elucidate the mechanisms of ion movement, which can occur via vehicular transport (where the ion is carried by solvent molecules) or hopping mechanisms (like the Grotthuss mechanism) gatech.edu. Classical MD simulations of polyethylene-based AEMs have shown that water molecules typically have higher diffusion coefficients than hydroxide ions and that the polymer's microstructure (e.g., cavity size distribution) significantly influences the transport mechanism gatech.edu.

In the context of layered materials like manganese hydroxides, MD simulations can offer insights into interfacial phenomena, such as the anion exchange process in layered double hydroxides (LDHs), which serve as analogs mdpi.com. Simulations can model the release of intercalated anions and the subsequent intercalation of aggressive ions like chloride from the environment, providing an atomistic-level view of processes that are difficult to observe experimentally mdpi.com. This understanding is crucial for applications where manganese hydroxide materials are used as ion exchangers or sorbents.

Modeling of Spectroscopic Properties and Their Correlation with Structure

Computational modeling is a powerful tool for interpreting complex spectroscopic data and establishing clear correlations between spectral features and the geometric and electronic structure of molecules. For manganese hydroxide systems, this is often achieved through a combination of DFT and time-dependent DFT (TD-DFT).

Similarly, DFT calculations have been coupled with spectroscopic techniques like magnetic circular dichroism and resonance Raman to understand the origin of color in manganese-containing pigments pnas.org. In the case of manganese blue (barium manganate(VI) sulfate), DFT was used to optimize a cluster model of the manganate center within the barium sulfate lattice pnas.org. The calculations helped assign the observed charge transfer bands in the visible spectrum, demonstrating that the pigment's distinct blue hue arises from the energy gap between two charge transfer bands split by excited-state electron-electron exchange interactions pnas.org.

Computational Analysis of Catalytic Active Sites and Reaction Pathways

Computational methods are instrumental in identifying the active sites of catalysts and mapping the intricate pathways of chemical reactions. For manganese-based catalysts, where reactive intermediates are often transient and difficult to isolate, theoretical analysis provides essential mechanistic insights.

DFT calculations are frequently used to model the catalytic cycle of manganese complexes in oxidation reactions. In manganese-catalyzed C-H functionalization, computational studies have helped postulate reaction pathways. For example, in C-H fluorination, the proposed mechanism involves the oxidation of a Mn(III) complex to a high-valent oxomanganese(V) species, which then performs hydrogen abstraction from the substrate nih.gov. This generates a carbon-centered radical and a HO-Mn(IV) intermediate. The subsequent steps leading to the final product are also mapped out computationally nih.gov.

These studies can also explain selectivity in catalytic reactions. In the oxidation of C(sp³)–H bonds, mechanistic studies point to a common scenario where C–H hydroxylation occurs via a hydrogen atom transfer (HAT) followed by a rebound mechanism involving high-valent metal-oxo species acs.org. Computational analysis can explore alternative pathways, such as those involving cationic intermediates, and identify how factors like the catalyst's ligand structure and reaction conditions can be tuned to favor one pathway over another, thereby controlling product selectivity acs.org. The radical character of the oxygen in a Mn(IV)-OH intermediate, for instance, has been shown through calculations to be key in determining whether a reaction proceeds via hydroxylation or desaturation, with the orientation of the substrate relative to the Mn(IV)-OH plane being a deciding stereoelectronic factor nih.gov.

Computational Electrocatalysis and Quantum Capacitance Simulations

Computational electrocatalysis involves the use of theoretical models to understand and predict the performance of materials in electrochemical reactions, such as those occurring in supercapacitors and fuel cells. Manganese oxides and hydroxides are promising materials for these applications due to their redox activity and low cost.

DFT calculations are used to explore the mechanisms of electrocatalytic reactions at the surface of manganese-based materials. For example, in the context of CO oxidation on manganese-nitrogen-doped graphene (MnN₂C₂), DFT was used to investigate various reaction pathways, including the Eley-Rideal (ER) and Langmuir-Hinshelwood (LH) mechanisms nih.gov. By calculating the energy barriers for each step, the optimal reaction pathway can be determined, guiding the design of more efficient catalysts nih.gov.

For energy storage applications like supercapacitors, computational methods can predict material properties such as quantum capacitance. While specific simulations on manganese hydroxide are not detailed in the provided context, the principles are applicable. The performance of materials like manganese dioxide (MnO₂) in supercapacitors relies on both electric double-layer capacitance and pseudocapacitance arising from fast surface redox reactions. Computational models can help understand the charge storage mechanisms at the electrode-electrolyte interface. For instance, studies on 3D networks of MnO₂ nanosheets, constructed via electrostatic interactions, demonstrate how creating porous structures with exposed reactive sites can lead to excellent capacitance and cycling performance acs.org. Theoretical simulations can complement such experimental work by modeling ion diffusion and charge transfer within these complex architectures.

Combined Experimental and Computational Methodologies in Manganese Research

The synergy between experimental techniques and computational modeling provides a powerful and comprehensive approach to studying complex chemical systems like manganese hydroxide. This integrated strategy allows for a deeper understanding where experimental observations are explained by theoretical calculations, and computational predictions guide new experiments.

A prime example of this synergy is in the characterization of molecular structures and electronic properties. In the study of γ-Mn(OH)Cl, high-pressure synthesis and X-ray diffraction provided the experimental crystal structure, while DFT+U calculations were used to predict its electronic and magnetic properties, such as its band gap and effective magnetic moment nih.gov. Similarly, a combined experimental and computational analysis of Mn K-edge XAS for oxo- and hydroxo-manganese(IV) complexes used TD-DFT to assign pre-edge spectral features, leading to a detailed understanding of the correlation between Mn-O(H) distances, coordination geometry, and the electronic structure nih.gov.

This combined approach is also crucial for elucidating reaction mechanisms. In studies of manganese catalysts, experimental observations of product distributions and reaction kinetics are often rationalized through DFT calculations of reaction pathways and transition state energies nih.govacs.org. For example, the experimental finding that manganese catalysts can promote both desaturation and hydroxylation was explained by DFT calculations showing that the competing pathways have very similar energy barriers nih.gov. Furthermore, the combination of experimental studies with machine learning and DFT modeling is an emerging approach for understanding complex processes like the adsorption of pollutants onto materials derived from manganese compounds acs.org.

Q & A

Q. What laboratory synthesis methods are effective for producing manganese hydroxide, and how do key variables influence precipitation efficiency?

Manganese(II) hydroxide is typically synthesized by reacting manganese(II) salts (e.g., MnCl₂) with strong bases like NaOH under controlled conditions. The reaction proceeds as: MnCl2(aq)+2NaOH(aq)Mn(OH)2(s)+2NaCl(aq)\text{MnCl}_2 (\text{aq}) + 2 \text{NaOH} (\text{aq}) \rightarrow \text{Mn(OH)}_2 (\text{s}) + 2 \text{NaCl} (\text{aq})

Key variables include hydroxide concentration (1.0 M NaOH enhances precipitation efficiency ), temperature (50°C optimizes decontamination factors (DF) ), and inert atmospheres to prevent oxidation to Mn(III/IV) species . Precipitation efficiency can reach >90% under optimal conditions .

Q. How do hydroxide concentration and temperature affect manganese hydroxide's decontamination performance in aqueous systems?

Increasing hydroxide concentration (e.g., 1.0 M NaOH) improves manganese removal efficiency by promoting precipitate formation, with DF values exceeding 100 at 50°C . Higher temperatures (50°C vs. ambient) enhance DF by accelerating nucleation and growth kinetics (Figure 4-9 ). Data from Table 4-10 show >95% Mn removal at 50°C with 1.0 M NaOH. However, excessive hydroxide may redissolve Mn(OH)₂, requiring pH optimization .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize manganese hydroxide synthesis for environmental applications?

RSM is a statistical tool to model interactions between synthesis parameters (e.g., pH, temperature, Mn²⁺/OH⁻ ratio) and responses (e.g., particle size, catalytic activity). For instance, Central Composite Design (CCD) can identify optimal conditions for Mn(OH)₂ stability and reactivity . In peroxymonosulfate activation studies, RSM revealed that pH 7–9 and 25°C maximize Mn(OH)₂-mediated radical generation for pollutant degradation . Contour plots and ANOVA validate factor interactions, reducing experimental runs while ensuring precision .

Q. What challenges arise in maintaining manganese hydroxide stability during synthesis and application, and how can they be mitigated?

Mn(OH)₂ is highly sensitive to oxidation, converting to MnO(OH) or Mn₃O₄ in aerobic conditions . Strategies include:

  • Synthesizing under nitrogen/argon atmospheres .
  • Adjusting pH to >7 to stabilize Mn²⁺ and suppress oxidation .
  • Adding stabilizers like curcumin or citrate to shield particles from oxidative agents . Real-time chord length analysis (CLA) can monitor precipitate stability by tracking particle growth/agglomeration kinetics (Figures 4-12, 4-13 ).

Q. How does the oxidation state of manganese in hydroxide influence its catalytic properties in redox reactions?

Mn(OH)₂ (Mn²⁺) acts as a reducing agent, while MnO(OH) (Mn³⁺) and MnO₂ (Mn⁴⁺) exhibit oxidative catalytic activity. In oxygen evolution reactions (OER), mixed-valent Mn oxides (e.g., Mn₃O₄) show higher activity due to optimal eₑ orbital occupancy (\sim1), enhancing metal-oxygen covalency and charge transfer . For peroxymonosulfate activation, Mn(III/IV) hydroxides generate sulfate radicals (SO4\text{SO}_4^{−\bullet}) more efficiently than Mn(II) species, degrading pollutants like chlortetracycline .

Methodological Considerations

  • Data Analysis : Use semi-log plots (Figure 4-13 ) to analyze precipitation kinetics and identify rate-limiting steps.
  • Error Mitigation : Quantify uncertainties in DF measurements due to instrument sensitivity (±5% error in CLA ) and replicate experiments to validate trends .
  • Characterization : Pair XRD with BET surface area analysis to correlate Mn(OH)₂ crystallinity with catalytic performance .

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